Phosphorodiisocyanatidous fluoride

描述

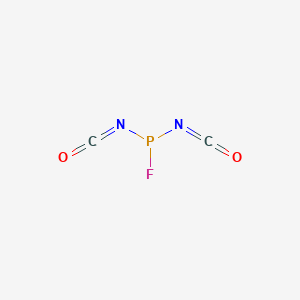

Phosphorodiisocyanatidous fluoride (CAS #459-77-8) is a phosphorus-containing compound characterized by its unique molecular structure, which includes two isocyanato groups (–NCO) and one fluoride (–F) bonded to a central phosphorus atom.

The compound is classified under multiple Chemical Indexes (7CI, 8CI, 9CI), reflecting its recognition in chemical nomenclature but underscoring the scarcity of detailed studies .

属性

CAS 编号 |

459-77-8 |

|---|---|

分子式 |

C2FN2O2P |

分子量 |

134.01 g/mol |

IUPAC 名称 |

fluoro(diisocyanato)phosphane |

InChI |

InChI=1S/C2FN2O2P/c3-8(4-1-6)5-2-7 |

InChI 键 |

KQPDZRGXANZCNJ-UHFFFAOYSA-N |

规范 SMILES |

C(=NP(N=C=O)F)=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Phosphorodiisocyanatidous fluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with silver fluoride in the presence of isocyanate precursors. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of phosphorodiisocyanatidous fluoride may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

化学反应分析

Types of Reactions

Phosphorodiisocyanatidous fluoride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphorus oxides.

Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.

Substitution: The fluoride atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

Oxidation: Phosphorus pentoxide and other oxides.

Reduction: Phosphorus trihydride and related compounds.

Substitution: Various halogenated phosphorus compounds.

科学研究应用

Phosphorodiisocyanatidous fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism by which phosphorodiisocyanatidous fluoride exerts its effects involves its ability to interact with various molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable covalent bonds. This reactivity is exploited in both chemical synthesis and biological studies to modify target molecules and investigate their functions.

相似化合物的比较

Table 1: Structural and Functional Comparison of Phosphorodiisocyanatidous Fluoride and Analogues

Key Findings:

Reactivity Trends: Compounds with multiple isocyanato groups (e.g., Phosphorodiisocyanatidous fluoride) exhibit heightened reactivity in nucleophilic environments compared to mono-isocyanato analogues. This is attributed to the electron-withdrawing nature of –NCO groups, which polarize the phosphorus center . Fluoride substituents generally enhance thermal stability but may reduce solubility in polar solvents compared to chloride analogues .

Toxicity and Safety: While direct toxicity data for Phosphorodiisocyanatidous fluoride are lacking, structurally related organophosphorus compounds (e.g., diisopropylfluorophosphate) are classified as moderately chronic or highly acute toxins . This suggests that rigorous safety protocols, including controlled handling and ventilation, are advisable when working with this compound .

Synthetic Utility :

- Phosphorodiisocyanatidous fluoride’s dual isocyanato groups make it a candidate for synthesizing phosphorus-based polymers or crosslinking agents. However, its practical use remains underexplored compared to well-documented analogues like phosphorus trichloride .

Limitations and Future Research Directions

Data Gaps :

- Critical physicochemical properties (e.g., vapor pressure, decomposition temperature) and spectroscopic data (IR, NMR) for Phosphorodiisocyanatidous fluoride are absent in the literature.

- Comparative studies on hydrolysis rates, stability under storage conditions, and reaction kinetics with nucleophiles are needed to clarify its functional advantages over analogues.

Regulatory and Industrial Potential: The compound’s regulatory status remains undefined in major chemical inventories (e.g., TSCA, REACH), limiting its commercial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。